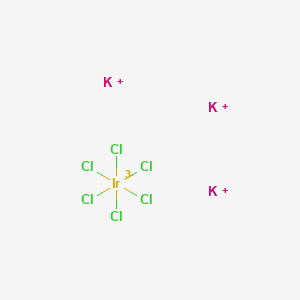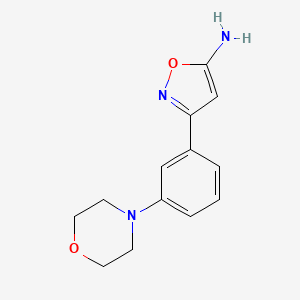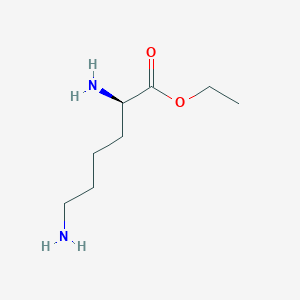
Ethyl (2R)-2,6-diaminohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2,6-diaminohexanoate is an ester derivative of lysine, an essential amino acid This compound is characterized by its two amino groups located at the 2nd and 6th positions of the hexanoate chain, making it a diamino ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (2R)-2,6-diaminohexanoate can be synthesized through the esterification of lysine. The process typically involves the reaction of lysine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Lysine+EthanolH2SO4Ethyl (2R)-2,6-diaminohexanoate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in ethyl (2R)-2,6-diaminohexanol.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl (2R)-2,6-diaminohexanol.
Substitution: Formation of various substituted amino esters.
Applications De Recherche Scientifique
Ethyl (2R)-2,6-diaminohexanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of amino acid metabolism and protein synthesis.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2R)-2,6-diaminohexanoate involves its interaction with various molecular targets, primarily through its amino groups. These interactions can include hydrogen bonding, ionic interactions, and covalent modifications. The compound can influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes, thereby modulating biochemical processes.
Comparaison Avec Des Composés Similaires
Lysine: The parent amino acid from which ethyl (2R)-2,6-diaminohexanoate is derived.
Ethyl (2S)-2,6-diaminohexanoate: The stereoisomer with the opposite configuration at the 2nd position.
Ethyl 2-aminohexanoate: A monoamino ester with only one amino group.
Uniqueness: this compound is unique due to its dual amino functionality, which imparts distinct chemical reactivity and biological activity compared to its monoamino and stereoisomeric counterparts. This dual functionality allows for more versatile applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
ethyl (2R)-2,6-diaminohexanoate |
InChI |
InChI=1S/C8H18N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,9-10H2,1H3/t7-/m1/s1 |
Clé InChI |
CZEPJJXZASVXQF-SSDOTTSWSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CCCCN)N |
SMILES canonique |
CCOC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
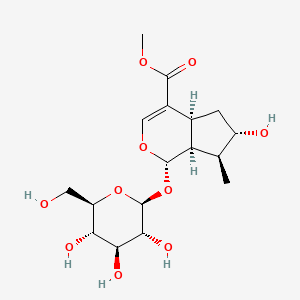
![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)
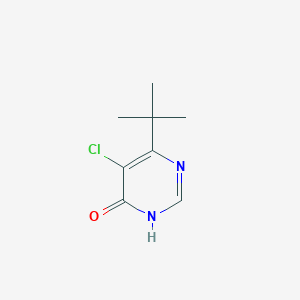


![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
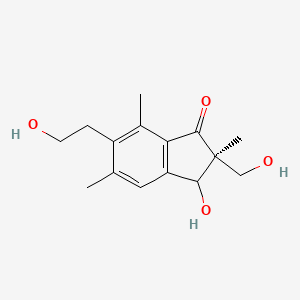

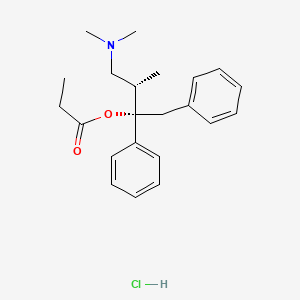
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
